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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)piperidine

Cat. No.: B1280539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

4-(4-Bromophenoxy)piperidine. Due to the limited availability of experimentally derived

spectra in publicly accessible databases, this document combines predicted data with

illustrative data from structurally similar compounds to provide a comprehensive analytical

profile. This information is intended to support researchers and scientists in the fields of

medicinal chemistry and drug development in the identification and characterization of this

molecule.

Chemical Structure and Properties
4-(4-Bromophenoxy)piperidine is a chemical compound with the molecular formula

C₁₁H₁₄BrNO. It features a piperidine ring linked via an ether bond at the 4-position to a 4-

bromophenyl group.

Molecular Formula: C₁₁H₁₄BrNO Molecular Weight: 256.14 g/mol Exact Mass: 255.02600 Da

Spectroscopic Data
The following sections present the available and illustrative spectroscopic data for 4-(4-
Bromophenoxy)piperidine.

Mass Spectrometry (MS)
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Mass spectrometry is a key analytical technique used to determine the molecular weight and

elemental composition of a compound. The predicted mass spectral data for 4-(4-
Bromophenoxy)piperidine indicates an [M+H]⁺ ion at m/z 256.03316.[1]

Adduct Predicted m/z

[M+H]⁺ 256.03316

[M+Na]⁺ 278.01510

[M-H]⁻ 254.01860

[M+NH₄]⁺ 273.05970

[M+K]⁺ 293.98904

Table 1: Predicted Mass Spectrometry Data for

4-(4-Bromophenoxy)piperidine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 4-(4-Bromophenoxy)piperidine is not readily available. For

illustrative purposes, the ¹H and ¹³C NMR data of the structurally related compound, 4-(4-

Bromophenyl)piperidine, is presented below. It is crucial to note that the chemical shifts,

particularly for the piperidine ring, will differ due to the change from a C-O-Ar to a C-Ar linkage.

¹H NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Illustrative)

7.31 d, J = 8.0 Hz 2H
Aromatic CH (ortho to

Br)

7.13 d, J = 8.0 Hz 2H
Aromatic CH (meta to

Br)

3.09 - 3.06 m 2H
Piperidine CH₂ (axial,

adjacent to NH)

2.64 - 2.70 m 2H

Piperidine CH₂

(equatorial, adjacent

to NH)

2.55 - 2.56 m 1H Piperidine CH

1.61 - 1.70 m 2H Piperidine CH₂ (axial)

1.55 - 1.59 m 2H
Piperidine CH₂

(equatorial)

Table 2: Illustrative ¹H

NMR Data from 4-(4-

Bromophenyl)piperidin

e.[2]

¹³C NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 100 MHz)
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Chemical Shift (δ) ppm Assignment (Illustrative)

145.3 Aromatic C-Br

131.2 Aromatic CH

128.5 Aromatic CH

128.2 Aromatic C-piperidine

119.4 Aromatic C (ipso)

45.6 Piperidine CH₂ (adjacent to NH)

41.4 Piperidine CH

32.7 Piperidine CH₂

Table 3: Illustrative ¹³C NMR Data from 4-(4-

Bromophenyl)piperidine.[2]

Infrared (IR) Spectroscopy
Experimental IR data for 4-(4-Bromophenoxy)piperidine is not available. The expected

characteristic absorption bands are listed below based on the functional groups present in the

molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium N-H Stretch (piperidine)

2850 - 3000 Medium C-H Stretch (aliphatic)

~3050 Medium C-H Stretch (aromatic)

1580, 1480 Strong C=C Stretch (aromatic ring)

1230 - 1270 Strong C-O-C Stretch (aryl ether)

1000 - 1100 Strong C-N Stretch (piperidine)

~820 Strong C-H Bend (p-disubstituted)

500 - 600 Strong C-Br Stretch

Table 4: Expected Infrared

Absorption Bands for 4-(4-

Bromophenoxy)piperidine.

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data for 4-(4-
Bromophenoxy)piperidine are not available in the searched literature. The following are

general procedures that would be typically employed.

Mass Spectrometry
A solution of 4-(4-Bromophenoxy)piperidine would be prepared in a suitable solvent such as

methanol or acetonitrile. The solution would then be introduced into a mass spectrometer,

typically using an electrospray ionization (ESI) source. The mass analyzer, which could be a

time-of-flight (TOF), quadrupole, or ion trap, would be scanned over a mass range appropriate

for the expected molecular weight (e.g., m/z 100-500).

NMR Spectroscopy
A sample of 4-(4-Bromophenoxy)piperidine (typically 5-10 mg) would be dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. ¹H and ¹³C NMR

spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR
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spectra would be recorded with a sufficient number of scans to obtain a good signal-to-noise

ratio. ¹³C NMR spectra would be acquired using proton decoupling.

IR Spectroscopy
An IR spectrum could be obtained using either a potassium bromide (KBr) pellet or as a thin

film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory. For a

KBr pellet, a small amount of the solid sample would be ground with dry KBr and pressed into a

transparent disk. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-(4-Bromophenoxy)piperidine.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-Bromophenoxy)piperidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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